3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid
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Overview
Description
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid is an organic compound that features a pyrazole ring, a phenyl group, and a propanoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-diketone. The resulting pyrazole is then subjected to further functionalization to introduce the phenyl and propanoic acid groups.
For instance, the pyrazole can be acylated using phenylacetic acid derivatives under acidic or basic conditions to form the desired product. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.
Scientific Research Applications
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-2-(1H-pyrazole-5-carbonylamino)butanoic acid: Similar structure with an additional carbon in the propanoic acid chain.
3-phenyl-2-(1H-pyrazole-5-carbonylamino)ethanoic acid: Similar structure with one less carbon in the propanoic acid chain.
3-phenyl-2-(1H-pyrazole-5-carbonylamino)benzoic acid: Similar structure with a benzoic acid moiety instead of propanoic acid.
Uniqueness
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole ring and the phenyl group enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-12(10-6-7-14-16-10)15-11(13(18)19)8-9-4-2-1-3-5-9/h1-7,11H,8H2,(H,14,16)(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUWNLABIHVYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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